3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride

Imidocarb synthesis Regioisomer specificity Veterinary antiprotozoal intermediates

3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride (synonym: 2-(3-aminophenyl)imidazoline hydrochloride), CAS 53104-89-5, is a heterocyclic aromatic amine monohydrochloride salt bearing a 2-imidazoline ring substituted at the meta-position of the aniline phenyl ring. With molecular formula C₉H₁₂ClN₃ and molecular weight 197.67 g/mol, this compound is the essential penultimate intermediate in the industrial synthesis of imidocarb (imidazophenylurea), a widely used veterinary antiprotozoal agent.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 53104-89-5
Cat. No. B12673736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride
CAS53104-89-5
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)N.Cl
InChIInChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H
InChIKeyZRUQNSKOUWFVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Monohydrochloride (CAS 53104-89-5): A Key Imidocarb Intermediate for Pharmaceutical Procurement


3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride (synonym: 2-(3-aminophenyl)imidazoline hydrochloride), CAS 53104-89-5, is a heterocyclic aromatic amine monohydrochloride salt bearing a 2-imidazoline ring substituted at the meta-position of the aniline phenyl ring [1]. With molecular formula C₉H₁₂ClN₃ and molecular weight 197.67 g/mol, this compound is the essential penultimate intermediate in the industrial synthesis of imidocarb (imidazophenylurea), a widely used veterinary antiprotozoal agent . It is commercially supplied as a crystalline solid with HPLC purity typically ≥98%, a melting point of 215–216 °C, and is packaged under inert atmosphere to ensure long-term stability .

Why Generic Aniline-Imidazoline Analogs Cannot Substitute for CAS 53104-89-5 in Imidocarb Synthesis


The 2-phenylimidazoline scaffold presents three orthogonal dimensions of chemical variability—positional isomerism (ortho, meta, para substitution on the phenyl ring), salt-form stoichiometry (free base, monohydrochloride, dihydrochloride, hydrate), and purity grade—each of which critically impacts downstream synthetic performance. The meta-substituted regioisomer is structurally mandated for the symmetrical urea-forming condensation that yields imidocarb; ortho- or para-substituted analogs produce structurally divergent dimerization products that fail pharmacopoeial identity specifications [1]. Salt stoichiometry governs the pH profile, solubility, and crystallization behavior during the phosgene or urea coupling step—using the dihydrochloride form alters the acid-base balance and introduces inconsistent stoichiometric equivalents [2]. Furthermore, low-purity material (commonly 95% for free base and dihydrochloride forms) carries residual nitrophenyl precursor and process-related impurities that propagate into the final active pharmaceutical ingredient (API), compromising quality control thresholds. These three failure modes—regioisomer mismatch, salt-form inconsistency, and purity variability—collectively render in-class substitution without rigorous specification matching unreliable for regulated pharmaceutical intermediate procurement.

Quantitative Differentiation Evidence: CAS 53104-89-5 vs. Closest Analogs and Alternative Salt Forms


Meta-Positional Isomer Exclusivity: Only the 3-Substituted Regioisomer Yields Pharmaceutically Compliant Imidocarb

The target compound bears the amino group at the meta (3-) position of the phenyl ring. This regiochemistry is non-negotiable for imidocarb synthesis: two molecules of 2-(3-aminophenyl)imidazoline condense symmetrically with phosgene or urea to form 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea, the pharmacopoeial identity of imidocarb [1]. The para-substituted isomer (2-(4-aminophenyl)imidazoline, CAS 61033-71-4) would yield a structurally distinct 4,4′-disubstituted diphenylurea, and the ortho isomer would introduce steric hindrance at the urea linkage, both failing regulatory identity requirements. The para isomer has computed logPoct/wat of 0.619 (Crippen method), distinct from the meta isomer's lipophilicity profile [2]. No alternative regioisomer is cited in any pharmacopoeial monograph or regulatory filing for imidocarb.

Imidocarb synthesis Regioisomer specificity Veterinary antiprotozoal intermediates

Monohydrochloride Purity Advantage: ≥98–99% HPLC Purity vs. 95% Minimum for Free Base and Dihydrochloride Salt Forms

The monohydrochloride salt (CAS 53104-89-5) is commercially supplied with HPLC purity exceeding 98%, with some vendors certifying 99% purity . In contrast, the free base form (CAS 94086-79-0) is supplied at a minimum purity of only 95% , and the dihydrochloride salt (CAS 94213-44-2) is also offered at a minimum of 95% purity . This represents a 3–5 percentage-point purity differential that translates to substantially lower impurity burden—critical when the compound serves as the penultimate intermediate before the final API-forming step, where impurities can carry forward stoichiometrically.

Salt-form purity comparison Pharmaceutical intermediate quality HPLC purity specification

Patented High-Yield Synthetic Method: Molar Yield ≥90% vs. Prior Art Maximum of 80.1%

Chinese patent CN102898375B describes a palladium-carbon-catalyzed reductive hydrogenation method for preparing the title compound from 2-(3-nitrophenyl)imidazoline. The patent explicitly states that the molar yield is stabilized at more than 90%, exceeding the highest prior art yield of 80.1% [1]. Across eight worked embodiments, yields range from 90.5% to 94.5%, with product content (HPLC purity) from 98.4% to 99.0% and consistent melting point of 215–216 °C [2]. The catalyst is recyclable over 15 cycles without significant activity loss. This represents an absolute yield improvement of ≥10 percentage points over the predecessor iron-powder reduction method, which suffered from cumbersome operation, iron sludge waste, and lower throughput.

Synthetic yield optimization Catalytic hydrogenation Process chemistry comparison

Validated Single-Reference-Standard HPLC Method Enables Reliable Impurity Profiling

The compound has an established reverse-phase HPLC separation method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, enabling baseline-resolved quantification of the target analyte from process-related impurities [1]. Combined with the availability of detailed Certificate of Analysis documentation including HPLC purity (>98%), ¹H NMR, and mass spectrometry , this compound can serve as a qualified in-house reference standard for batch-to-batch quality control. The monohydrochloride salt's well-defined melting point (215–216 °C, sharp range) provides an orthogonal identity verification parameter absent from the broader-melting or amorphous free base and dihydrochloride forms.

HPLC method validation Reference standard qualification Impurity profiling

Hydrochloride Salt-Form Stability: Inert-Atmosphere Packaging and -20 °C Storage Enable Multi-Year Shelf Life

The monohydrochloride salt form provides enhanced chemical stability compared to the free base through protonation of the aniline nitrogen, which suppresses oxidative degradation pathways (e.g., formation of colored quinonoid oxidation products). Commercial suppliers package the compound under inert atmosphere specifically to prevent degradation, with recommended storage at -20 °C for long-term stability . This is in contrast to the free base (CAS 94086-79-0), for which vendor documentation lacks explicit long-term stability data or controlled-atmosphere packaging specifications . While quantitative degradation kinetics are not publicly reported for either form, the monohydrochloride's salt-form chemistry provides a well-established stabilization mechanism documented across the broader imidazoline hydrochloride class [1].

Salt-form stability Long-term storage Pharmaceutical intermediate logistics

Procurement-Relevant Application Scenarios for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline Monohydrochloride (CAS 53104-89-5)


GMP-Compliant Imidocarb API Manufacturing: Penultimate Intermediate Procurement

In regulated veterinary API manufacturing, procurement of the monohydrochloride form with ≥98% HPLC purity ensures that the phosgene/urea coupling step proceeds with consistent stoichiometry and minimal impurity carryover. The ≥90% molar yield documented in CN102898375B translates directly to process economic viability at commercial scale. The meta-substitution pattern is mandatory for pharmacopoeial identity of the final imidocarb molecule [1].

Analytical Reference Standard and Impurity Profiling for Imidocarb Quality Control

With an established RP-HPLC separation method and comprehensive CoA documentation (HPLC, ¹H NMR, MS), the monohydrochloride serves as a qualified in-house reference standard for quantifying residual intermediate impurities in imidocarb drug substance batches. The sharp melting point (215–216 °C) provides an orthogonal identity verification parameter [2].

Adrenergic and Imidazoline Receptor Medicinal Chemistry: Structure-Activity Relationship Studies

The compound's 2-imidazoline pharmacophore and free aniline nitrogen make it a strategic starting material for synthesizing 2-(substituted-phenyl)amino-imidazoline derivatives explored as IP receptor antagonists (US Patent 6,184,242) and α₂-adrenergic receptor ligands. The meta-amino substitution pattern provides a distinct vector for further derivatization compared to ortho- or para-substituted analogs [3].

Long-Term Research Inventory: Bulk Procurement with Stability Assurance

For research groups or contract manufacturing organizations that maintain chemical inventories over multi-year project timelines, the monohydrochloride salt's inert-atmosphere packaging and -20 °C storage specification provide documented stability assurance that the free base form lacks. This reduces the risk of oxidative degradation and batch rejection during extended storage periods .

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